ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 1-ethyl-1H-pyrazole-3-carboxylate with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF₃I) in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions. The reaction proceeds through the nucleophilic substitution of the hydrogen atom at the 5-position of the pyrazole ring with the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors can be employed to enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and solvents that facilitate the trifluoromethylation process can further improve the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pyrazole derivatives with ketone or carboxylic acid groups.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of pyrazole derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its stability and lipophilicity.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting enzyme activity and receptor binding. The exact molecular pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-ethyl-1H-pyrazole-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-Ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability, lipophilicity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 1-ethyl-5-(trifluoromethyl)pyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-3-14-7(9(10,11)12)5-6(13-14)8(15)16-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIPCTQMTPNQTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)OCC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190017 | |
Record name | Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-33-0 | |
Record name | Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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